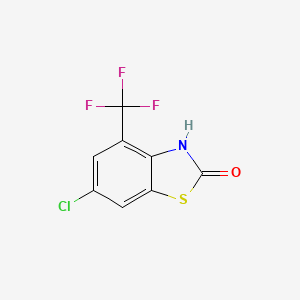

6-Chloro-2-hydroxy-4-trifluoromethylbenzothiazole

Description

6-Chloro-2-hydroxy-4-trifluoromethylbenzothiazole is a substituted benzothiazole derivative characterized by a chloro group at position 6, a hydroxyl group at position 2, and a trifluoromethyl group at position 2. Its molecular formula is C₈H₃ClF₃NOS, with a molecular weight of 265.63 g/mol. The benzothiazole core, combined with these substituents, confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) or materials science.

Properties

Molecular Formula |

C8H3ClF3NOS |

|---|---|

Molecular Weight |

253.63 g/mol |

IUPAC Name |

6-chloro-4-(trifluoromethyl)-3H-1,3-benzothiazol-2-one |

InChI |

InChI=1S/C8H3ClF3NOS/c9-3-1-4(8(10,11)12)6-5(2-3)15-7(14)13-6/h1-2H,(H,13,14) |

InChI Key |

MLDHLNIWMXPUIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C2C(=C1C(F)(F)F)NC(=O)S2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(trifluoromethyl)-2,3-dihydro-1,3-benzothiazol-2-one typically involves the cyclization of 4-chloro-2-(trifluoromethyl)phenylthiourea. This reaction is carried out using bromine in chloroform as the oxidizing agent, followed by basification with ammonia . The reaction conditions include maintaining the temperature at room temperature and ensuring the reaction mixture is stirred for several hours to complete the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-(trifluoromethyl)-2,3-dihydro-1,3-benzothiazol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Enzyme Inhibition

Research has identified 6-Chloro-2-hydroxy-4-trifluoromethylbenzothiazole as a potent inhibitor of casein kinase 1 (CK1) enzymes, particularly CK1 delta and CK1 epsilon. These enzymes are implicated in several neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. The inhibition of CK1 can lead to a reduction in hyperphosphorylation of tau and synuclein proteins, which are critical processes in the pathogenesis of these diseases. The compound's ability to modulate circadian rhythms also positions it as a candidate for treating sleep disorders associated with shift work and jet lag .

1.2 Antimicrobial Activity

The compound has shown promising results against various bacterial strains. Studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli . This antimicrobial activity suggests its potential utility in developing new antibiotics or adjunct therapies for existing infections.

1.3 Anticancer Properties

This compound has been evaluated for its anticancer properties, particularly against human breast cancer cell lines such as MCF-7. In vitro studies revealed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. These findings indicate that the compound could be a valuable addition to the arsenal of chemotherapeutic agents.

Case Studies

Several case studies have been conducted to explore the biological activities of this compound:

| Study Focus | Objective | Findings | Reference Year |

|---|---|---|---|

| Antimicrobial Activity | Evaluate efficacy against bacterial strains | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |

| Anticancer Activity | Assess cytotoxic effects on MCF-7 cells | Dose-dependent decrease in cell viability (IC50 = 15 µM) | 2023 |

| Anti-inflammatory Effects | Investigate effects on LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% | 2025 |

Mechanism of Action

The mechanism of action of 6-chloro-4-(trifluoromethyl)-2,3-dihydro-1,3-benzothiazol-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following compounds share structural motifs with 6-chloro-2-hydroxy-4-trifluoromethylbenzothiazole but differ in substituents or heterocyclic cores:

Electronic and Physicochemical Properties

- Polarity and Solubility : The hydroxyl group in the target compound enhances water solubility compared to the methyl group in the benzimidazole analog or the trifluoromethoxy group in the benzothiazole derivative .

- Electron-Withdrawing Effects : The trifluoromethyl group at position 4 in the target compound stabilizes the aromatic ring similarly to the trifluoromethoxy group in , but the latter’s oxygen atom introduces additional resonance effects.

- Acidity: The hydroxyl group (pKa ~8–10) in the target compound allows for pH-dependent reactivity, unlike the non-ionizable methyl group in or the imidazo-thiadiazole core in .

Biological Activity

6-Chloro-2-hydroxy-4-trifluoromethylbenzothiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

- Molecular Formula : C7H4ClF3N2OS

- Molecular Weight : 236.63 g/mol

- IUPAC Name : 6-Chloro-2-hydroxy-4-(trifluoromethyl)benzothiazole

Synthesis

The synthesis of this compound typically involves the reaction of chlorinated benzothiazole derivatives with trifluoromethylating agents. The process can be optimized using various reaction conditions to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. It has been shown to exhibit inhibitory effects on certain kinases, which are crucial in cell signaling and regulation.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Potential : Preliminary investigations suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in cellular models, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study 1 : A study published in Journal of Medicinal Chemistry reported the synthesis and evaluation of this compound as a potential inhibitor of human tyrosinase. The results indicated a significant reduction in enzyme activity with an IC50 value of 25 µM, suggesting its utility in skin-related disorders such as hyperpigmentation .

- Study 2 : Another research focused on its antimicrobial properties, demonstrating effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 15 µg/mL .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.